![molecular formula C19H16BrClN2O3S B3225865 N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide CAS No. 1251561-71-3](/img/structure/B3225865.png)
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide
Descripción general
Descripción
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide, also known as ABP-700, is a small molecule inhibitor that targets the protease enzyme, dipeptidyl peptidase 3 (DPP3). DPP3 is involved in the regulation of cellular processes such as apoptosis, inflammation, and cardiac function. ABP-700 has shown potential in the treatment of various diseases, including heart failure, sepsis, and acute respiratory distress syndrome (ARDS).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, plays a crucial role in the pharmacological effects of many drugs . The presence of a ketonic functional group at position 4, a double bond between carbon atoms 2 and 3 (C2=C3 double bond), and the presence of a hydroxyl group at position 3 (3-OH) in the ring C are the primary factors that precisely determine flavonoids subdivision .
Biochemical Pathways
For instance, some pyrrolidine derivatives have been found to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic properties .
Result of Action
For instance, some pyrrolidine derivatives have been found to have antibacterial effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for DPP3. However, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has limitations, including its short half-life and potential for off-target effects.
Direcciones Futuras
For N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide include the development of more potent and selective inhibitors of DPP3, the evaluation of N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide in clinical trials for the treatment of heart failure, sepsis, and ARDS, and the investigation of the role of DPP3 in other diseases and cellular processes. Additionally, the use of N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide in combination with other therapies may lead to improved outcomes in these diseases.
Aplicaciones Científicas De Investigación
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has been extensively studied in preclinical models of heart failure, sepsis, and ARDS. In a rat model of heart failure, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide improved cardiac function and reduced mortality. In a mouse model of sepsis, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide decreased inflammation and improved survival. In a pig model of ARDS, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide improved oxygenation and lung compliance.
Propiedades
IUPAC Name |
[4-(3-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3S/c20-13-4-3-5-15(10-13)23-12-18(19(24)22-8-1-2-9-22)27(25,26)17-7-6-14(21)11-16(17)23/h3-7,10-12H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNOWUXAOVTOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




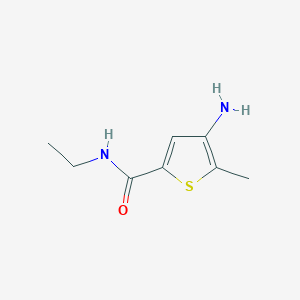
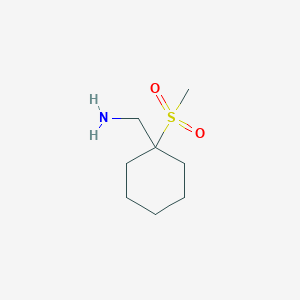
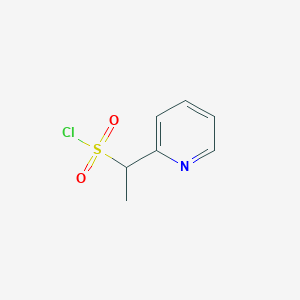
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B3225808.png)
![N-(4-butylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3225816.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B3225831.png)
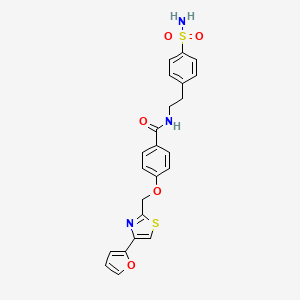
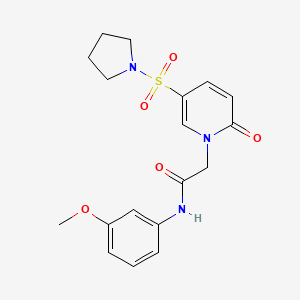
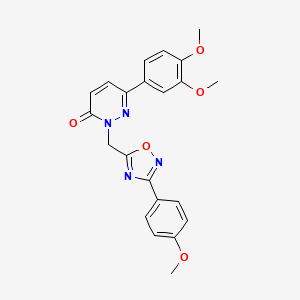
![[4-(4-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B3225861.png)
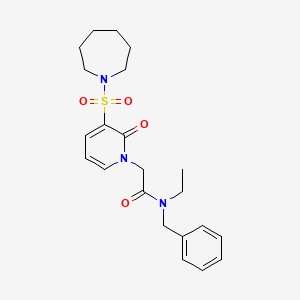
![Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B3225878.png)
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B3225895.png)